6-Chloro-8-phenyl-9h-purine chemical structure and molecular weight
6-Chloro-8-phenyl-9h-purine chemical structure and molecular weight
6-Chloro-8-phenyl-9H-purine: Structural Characterization and Synthetic Methodologies
Executive Summary
In the landscape of modern drug discovery, purine derivatives serve as privileged scaffolds, frequently utilized in the development of kinase inhibitors, adenosine receptor antagonists, and antiviral therapeutics. The strategic substitution of the purine core dictates its pharmacological efficacy and target affinity. 6-Chloro-8-phenyl-9H-purine has emerged as a highly versatile synthetic intermediate. The electron-withdrawing nature of the purine bicyclic system, coupled with the electronegativity of the C-6 chlorine atom, renders this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural parameters, and a self-validating synthetic protocol designed for high-yield library generation.
Physicochemical Profiling & Structural Parameters
Accurate structural characterization is the foundation of reproducible synthetic chemistry. For 6-chloro-8-phenyl-9H-purine, understanding its exact molecular mass and isotopic distribution is critical for Mass Spectrometry (MS) validation and stoichiometric precision during downstream functionalization[1].
The molecule consists of a bicyclic purine core (a pyrimidine ring fused to an imidazole ring) substituted with a chlorine atom at the C-6 position and a phenyl ring at the C-8 position.
Table 1: Quantitative Data and Structural Identifiers
| Property | Value |
| Chemical Name | 6-Chloro-8-phenyl-9H-purine |
| Molecular Formula | C11H7ClN4 |
| Molecular Weight | 230.65 g/mol |
| Monoisotopic Mass | 230.0359 Da |
| Theoretical [M+H]+ | 231.0437 m/z[1] |
| SMILES | Clc1ncnc2[nH]c(c3ccccc3)nc12 |
| Physical Appearance | White to beige solid |
| Melting Point | >260 °C[1] |
Mechanistic Synthesis & Self-Validating Protocol
The most efficient and scalable route to 6-chloro-8-phenyl-9H-purine is a one-pot, two-step cyclization methodology developed by[1]. This protocol bypasses the need for pre-synthesized amides by directly coupling 4,5-diamino-6-chloropyrimidine with benzoic acid.
Mechanistic Causality of Reagents
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Phosphorus Oxychloride (POCl3): Acts as a dual-purpose reagent. Initially, it functions as a chlorinating agent, converting benzoic acid into the highly reactive benzoyl chloride in situ. Following the acylation of the pyrimidine's amino group, POCl3 acts as a powerful dehydrating agent, driving the cyclization of the intermediate amide to form the fused imidazole ring[1].
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Ammonium Chloride (NH4Cl): Added as an essential acidic additive. It facilitates the formation of a Vilsmeier-type reactive intermediate, significantly lowering the activation energy required for the cyclization process at elevated temperatures[1].
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Ammonia Workup: Pouring the reaction mixture over ice violently quenches the excess POCl3 (preventing downstream toxicity). Subsequent neutralization with aqueous ammonia forces the precipitation of the highly hydrophobic purine product, enabling isolation via simple filtration and bypassing the need for low-yield silica gel chromatography[1].
Step-by-Step Methodology
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Preparation: In a dry, round-bottom flask, combine 4,5-diamino-6-chloropyrimidine (50 mg, 0.35 mmol), benzoic acid (39 mg, 0.32 mmol), and ammonium chloride (112 mg, 2.1 mmol)[1].
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Solvent Addition: Add 5 mL of phosphorus oxychloride (POCl3). Caution: Ensure the system is properly vented through a scrubber or operated under an inert atmosphere due to the evolution of corrosive HCl gas.
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Cyclization: Stir the mixture at 100 °C for 24 hours[1]. The sustained high temperature is strictly required to overcome the thermodynamic barrier of the dehydration/cyclization step.
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Quenching: Cool the mixture to room temperature and carefully pour it onto crushed ice to quench the unreacted POCl3[1].
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Neutralization & Isolation: Slowly add aqueous ammonia (25% in water) until the solution reaches a neutral pH. The target product will precipitate as a white solid[1].
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Purification: Filter the precipitate, wash thoroughly with distilled water, and dry in a desiccator under vacuum[1].
Validation Checkpoints (Self-Validating System)
To ensure the integrity of the synthesis, the resulting batch must pass the following validation gates:
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Yield: The expected isolated yield is approximately 80% (70 mg)[1].
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Melting Point: Must exceed 260 °C[1]. A significantly lower melting point indicates incomplete cyclization (presence of the uncyclized amide intermediate) or residual benzoic acid.
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Mass Spectrometry: Electrospray Ionization (ESI-MS) must show a base peak at m/z 231.2 [M+H]+ [1], accompanied by the characteristic 3:1 isotopic pattern indicative of a single chlorine atom. High-Resolution Mass Spectrometry (HRMS) should yield an exact mass of ~231.0432[1].
Fig 1. One-pot synthetic workflow for 6-chloro-8-phenyl-9H-purine via POCl3-mediated cyclization.
Downstream Functionalization: The C-6 Reactivity Hub
Once synthesized and validated, 6-chloro-8-phenyl-9H-purine serves as a critical divergence point for combinatorial library generation[2]. The inherent electron deficiency of the pyrimidine ring makes the C-6 chlorine an excellent leaving group.
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Nucleophilic Aromatic Substitution (SNAr): The C-6 chlorine can be readily displaced by primary amines, secondary amines, or alkoxides under mild basic conditions to yield 6-amino or 6-alkoxy purines[2]. These derivatives are heavily utilized in mapping the structure-activity relationship (SAR) of ATP-competitive kinase inhibitors.
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Palladium-Catalyzed Cross-Coupling: For the formation of robust carbon-carbon bonds, the C-6 position is highly amenable to Suzuki-Miyaura couplings (using aryl boronic acids) or Buchwald-Hartwig aminations[3], allowing for the installation of bulky, complex pharmacophores.
Fig 2. Divergent functionalization of 6-chloro-8-phenyl-9H-purine via SNAr and Pd-catalysis.
References
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Ibrahim, N., & Legraverend, M. "High-Yielding Two-Step Synthesis of 6,8-Disubstituted N-9-Unprotected Purines." Journal of Combinatorial Chemistry, 11(4), 658-666 (2009). URL:[Link]
